3-Chloro-5-iodo-pyridin-2-ol
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Description
The compound 3-Chloro-5-iodo-pyridin-2-ol is a halogenated pyridine derivative, which is a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their potential as building blocks for the synthesis of various pharmaceuticals. The presence of multiple halogens, such as chlorine and iodine, in the pyridine ring can provide unique reactivity and the ability to undergo further functionalization, making these compounds versatile intermediates in organic synthesis .
Synthesis Analysis
The synthesis of halogenated pyridines, such as 3-Chloro-5-iodo-pyridin-2-ol, often involves halogen dance reactions, which are a type of site-selective electrophilic substitution. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a related compound, was achieved using this method, indicating that similar strategies could be applied to synthesize the compound . Additionally, the conversion of 2-chloro-6-(trifluoromethyl)pyridine to its 3-iodo derivative through treatment with lithium diisopropylamide and iodine suggests that halogen exchange reactions are a viable pathway for introducing iodine into the pyridine ring .
Molecular Structure Analysis
While the specific molecular structure of 3-Chloro-5-iodo-pyridin-2-ol is not detailed in the provided papers, the general structure of halogenated pyridines can be inferred. These compounds typically exhibit planar geometry around the pyridine ring, with the halogen atoms contributing to the overall polarity and reactivity of the molecule. The molecular structure of a related chloro-pyridine palladium complex was determined by X-ray diffraction, highlighting the importance of structural analysis in understanding the coordination and geometry of such compounds .
Chemical Reactions Analysis
Halogenated pyridines are known to participate in a variety of chemical reactions. The presence of halogens, particularly iodine, makes them suitable for nucleophilic substitution reactions, where the halogen can be replaced by other functional groups. For example, the synthesis of 2-chloro-3-iodopyridine and its subsequent use as a starting material for further reactions underscores the reactivity of such halogenated intermediates . The ability to undergo transformations such as halogen/metal exchange and electrophilic trapping further demonstrates the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-iodo-pyridin-2-ol would be influenced by the presence of the halogen atoms. These atoms are likely to affect the compound's melting and boiling points, solubility, and stability. Halogenated pyridines are generally more reactive than their non-halogenated counterparts due to the electron-withdrawing nature of the halogens, which can activate the pyridine ring towards nucleophilic attack. The synthesis of various halogenated pyridines, including those with chloro and iodo substituents, provides insight into the reactivity patterns and potential applications of these compounds in the synthesis of more complex molecules .
Scientific Research Applications
1. Use in Agrochemical and Pharmaceutical Industries
- Application : “3-Chloro-5-iodo-pyridin-2-ol” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods : The synthesis involves various methods, including chlorination under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
- Results : Trifluoromethylpyridine derivatives are primarily used in crop protection from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
2. Use in Antidepressant Synthesis
- Application : “3-Chloro-5-iodo-pyridin-2-ol” might be used in the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Methods : The synthesis involves metal-catalyzed steps to create key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others .
- Results : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
3. Use as an Anticonvulsant
- Application : “3-Chloro-5-iodo-pyridin-2-ol” might be used as an anticonvulsant . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.
4. Use in Synthesis of Pyridine Alkaloids
- Application : “3-Chloro-5-iodo-pyridin-2-ol” might be used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D .
5. Use in Synthesis of Imidazole Containing Compounds
- Application : “3-Chloro-5-iodo-pyridin-2-ol” might be used in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
- Methods : The synthesis involves various steps to create key structural motifs included in imidazole containing compounds .
- Results : Imidazole containing compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
3-chloro-5-iodo-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNQZDFOAHWVPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606746 |
Source
|
Record name | 3-Chloro-5-iodopyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-iodo-pyridin-2-ol | |
CAS RN |
97966-02-4 |
Source
|
Record name | 3-Chloro-5-iodopyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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